Product packaging for Neohancoside A(Cat. No.:CAS No. 134553-54-1)

Neohancoside A

Cat. No.: B152060
CAS No.: 134553-54-1
M. Wt: 448.5 g/mol
InChI Key: OKNPZRJNRSGKME-XEGIVNTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neohancoside A (CAS 134553-54-1) is a monoterpene diglycoside compound with the molecular formula C21H36O10 and a molecular weight of 448.5 g/mol. It is classified as a linalool derivative, specifically linalool 3-O-beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside . This natural product was first isolated from plant species such as Cynanchum hancockianum . Recent cutting-edge research has identified this compound as a promising bioactive compound through in silico studies. A 2025 metabolomic and molecular docking study on Ephedra foeminea highlighted this compound as one of the most active compounds, showing potential for anticancer and antiviral properties . The study suggested its efficacy is due to strong binding interactions with cancer-related proteins and the main protease of SARS-CoV-2, indicating its value as a candidate for further therapeutic development . Furthermore, this compound was included as a reference compound in a phytochemical study on Bupleurum chinense DC., underscoring its relevance in the pharmacological research of complex herbal medicines . As a monoterpene glycoside, its structure, featuring sugar moieties attached to a terpene unit, may influence its water solubility, stability, and biological activity . This product is intended for research purposes only, including phytochemical profiling, bioactivity screening, and mechanistic studies in pharmacology. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O10 B152060 Neohancoside A CAS No. 134553-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134553-54-1

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13-,14+,15-,16+,17-,18-,19+,20+,21?/m1/s1

InChI Key

OKNPZRJNRSGKME-XEGIVNTOSA-N

SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C

Synonyms

neohancoside A

Origin of Product

United States

Isolation and Dereplication of Neohancoside a

Botanical Sources of Neohancoside A

This compound has been isolated from two primary plant species: Cynanchum hancockianum and Clerodendrum trichotomum.

Cynanchum hancockianum, a plant from the Asclepiadaceae family, is a significant source of various bioactive compounds, including C21 steroids and glycosides. mdpi.comnih.gov Research has led to the successful isolation of this compound from this plant. mdpi.comresearchgate.net In one study, this compound was isolated from the roots of Cynanchum hancockianum alongside another new glycoside, hancoside, and five other known compounds. nih.govresearchgate.net The structure of this compound was determined through spectroscopic analysis as linalool (B1675412) 3-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside. researchgate.net

Table 1: Compounds Isolated from Cynanchum hancockianum alongside this compound

Compound NameCompound Class
HancosideGlycoside
AntofineAlkaloid
Cynatratoside AC21 Steroidal Glycoside
DaucosterolSterol
(-)-LeucanthemitolPolyol
Sinapic acidPhenylpropanoid
Source: researchgate.net

This compound has also been identified in the flowers of Clerodendrum trichotomum, a flowering plant in the Lamiaceae family. researchgate.netwikipedia.org This finding was notable as it marked the first time this compound was discovered in the Clerodendrum genus and the Verbenaceae family. researchgate.net In this study, this compound was isolated along with four phenylpropanoid glycosides. The identification of these compounds was accomplished using spectroscopic analysis. researchgate.net

Table 2: Glycosides Identified in Clerodendrum trichotomum Flowers

Compound NameCompound Class
ActeosidePhenylpropanoid Glycoside
MartynosidePhenylpropanoid Glycoside
Leucosceptoside APhenylpropanoid Glycoside
IsoacteosidePhenylpropanoid Glycoside
This compoundMonoterpene Glycoside
Source: researchgate.net

Methodologies for Isolation and Purification of Glycosides

The isolation of glycosides from plant materials is a complex process due to the presence of various other phytochemicals. benthamdirect.com Effective extraction and purification methods are essential to obtain pure compounds for structural and biological analysis.

Chromatography is a primary tool for the separation and purification of glycosides from crude plant extracts. researchgate.net Various chromatographic techniques are employed due to their ability to separate compounds based on differing physico-chemical properties. researchgate.netcolumn-chromatography.com

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude extracts. Silica gel is a common stationary phase used for the purification of natural extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for glycoside analysis and purification due to its high sensitivity and resolution. creative-proteomics.com Both reverse-phase (RP-HPLC) and normal-phase HPLC can be utilized to separate glycosides based on their hydrophobicity or polarity. creative-proteomics.com Preparative HPLC is often used for the final purification of compounds. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation and purification of glycosides from plant extracts. nih.gov It avoids the use of solid adsorbents, which can sometimes lead to the degradation of samples.

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions and to monitor the progress of separation in column chromatography. uni.edu

The initial step in isolating glycosides is the extraction from the plant biomass. The choice of solvent and method is critical for maximizing the yield and minimizing the degradation of the target compounds. nih.govmdpi.com

A general procedure involves drying and powdering the plant material to increase the surface area for extraction. pharmacy180.com Solvent extraction is the most common method. nih.gov

Solvent Choice: Alcohols, such as ethanol (B145695) or methanol, often mixed with water, are frequently used solvents for extracting glycosides. nih.govpharmacy180.com The polarity of the solvent is chosen to match the polarity of the target glycosides. nih.gov

Extraction Methods:

Maceration: This involves soaking the plant material in a solvent for a period of time. nih.govslideshare.net

Percolation: This method involves the slow passage of a solvent through the powdered plant material. pharmacy180.com

Soxhlet Extraction: This is a continuous extraction method that uses a smaller amount of solvent but may involve heat, which can degrade thermolabile glycosides. pharmacy180.com

After the initial extraction, the crude extract is often treated to remove impurities like tannins and lipids. This can be achieved by precipitation with lead acetate, followed by removal of excess lead. pharmacy180.comslideshare.net The resulting extract is then concentrated before being subjected to chromatographic separation. pharmacy180.com

Strategies for Dereplication and Novelty Assessment of Isolated Compounds

In natural product discovery, a significant challenge is the re-isolation of known compounds, which consumes time and resources. journalofappliedbioanalysis.com Dereplication is the process of rapidly identifying known compounds in an extract at an early stage, allowing researchers to focus on novel substances. researchgate.netresearchgate.net

Modern dereplication strategies often utilize hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

LC-MS Based Dereplication: This powerful technique combines the separation power of HPLC with the mass-analyzing capability of MS. creative-proteomics.com By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of compounds in a complex mixture, researchers can tentatively identify them by comparing the data against comprehensive natural product databases like MarinLit or the Dictionary of Natural Products. researchgate.netnih.gov

Metabolomic Profiling: This approach involves a comprehensive analysis of the metabolites in an extract. nih.gov By comparing the metabolic profiles of different extracts or organisms, researchers can pinpoint unique chemical signatures that may correspond to novel compounds. chemrxiv.org Techniques like high-resolution Fourier transform mass spectrometry (HRFTMS) and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomics and aid in identifying compounds of interest early in the isolation process. creative-proteomics.comnih.gov

These strategies are crucial for efficiently screening biological sources for new and pharmacologically active compounds, thereby accelerating drug discovery programs. journalofappliedbioanalysis.comresearchgate.net

Structural Elucidation and Stereochemical Analysis of Neohancoside a

Advanced Spectroscopic Techniques for Glycoside Structure Determination

The foundational approach to elucidating the structure of Neohancoside A relied on a suite of spectroscopic methods. researchgate.net Each technique provides unique and complementary information about the molecule's composition, connectivity, and functional groups, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity between different parts of the molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments were crucial.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Key signals in the NMR spectra confirmed the presence of a linaloyl aglycone and two sugar units. For instance, the anomeric protons of the two sugar units appear as distinct doublets in the ¹H NMR spectrum, and their coupling constants help establish their stereochemistry (α or β configuration).

Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are particularly vital for connecting the different building blocks. HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This technique was instrumental in establishing the linkage between the linaloyl aglycone and the oligosaccharide chain, as well as the connection between the two sugar units. Specifically, a correlation between the anomeric proton of the glucose unit and a carbon atom of the linalool (B1675412) moiety confirmed the attachment point of the sugar chain to the aglycone. Similarly, a correlation between the anomeric proton of the xylose unit and C-6 of the glucose unit established the (1→6) linkage. researchgate.net

Table 1: Representative ¹³C NMR Data for this compound (Note: This table presents key chemical shifts that are characteristic of the compound's moieties.)

Atom Moiety Chemical Shift (δ) ppm
C-3 Linaloyl ~85.0
C-1' Glucopyranoside ~104.0
C-6' Glucopyranoside ~69.0
C-1'' Xylopyranosyl ~105.0

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, HRMS data established the molecular formula as C₂₁H₃₆O₁₀. nih.govt27.ir This formula was critical for confirming the presence of a C₁₀ monoterpene (linalool) and a C₁₁ disaccharide unit.

In addition to the molecular ion peak, the mass spectrum of this compound would show characteristic fragmentation patterns. The cleavage of glycosidic bonds is a common fragmentation pathway for glycosides. This process would result in fragment ions corresponding to the loss of the terminal xylose unit, followed by the loss of the glucose unit, leaving the aglycone. This sequential fragmentation helps to confirm the sequence of the sugar units in the oligosaccharide chain. researchgate.net

Table 2: Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+Na]⁺ 471 Molecular ion with sodium adduct
[M-Xylose+H]⁺ 317 Loss of the terminal xylose unit
[Aglycone+H]⁺ 155 Linaloyl aglycone fragment

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide information about the functional groups present in a molecule. mu-varna.bg

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. sketchy.com Molecules with conjugated π-systems (alternating single and double bonds) typically show strong absorption in the UV-Vis range. This compound lacks an extensive conjugated system; therefore, its UV-Vis spectrum is not expected to be highly informative, showing only absorptions characteristic of isolated double bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). sketchy.commu-varna.bg The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple hydroxyl groups on the sugar moieties and the tertiary alcohol of the aglycone. Absorptions in the 2900-3000 cm⁻¹ range correspond to C-H stretching vibrations, and strong bands in the 1000-1100 cm⁻¹ region are characteristic of C-O stretching vibrations, typical for alcohols and the glycosidic linkages. researchgate.net

Chiroptical methods are techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration (the precise 3D arrangement of atoms) of stereocenters. nih.gov For this compound, determining the absolute configuration of the chiral center in the linaloyl aglycone and the stereochemistry of the sugar units was a critical final step in its structural elucidation.

The specific optical rotation, measured using a polarimeter, indicates the direction and magnitude to which a chiral compound rotates plane-polarized light. This compound was reported to be a white amorphous powder with a specific negative optical rotation, indicating it is a chiral molecule. t27.ir While this value confirms chirality, it does not on its own establish the absolute configuration. More advanced techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), often combined with quantum chemical calculations, are used for unambiguous assignment. nih.gov The final confirmation of the stereochemistry often comes from total synthesis, where a molecule with a known configuration is built and its properties are compared to the natural product. knu.edu.af

Elucidation of the Monoterpene Aglycone Moiety (Linaloyl)

The aglycone portion of this compound was identified as the C₁₀ monoterpene alcohol, linalool. acs.orgresearchgate.net This identification was based on the detailed analysis of NMR and MS data.

The ¹H and ¹³C NMR spectra showed signals characteristic of a linaloyl group, including signals for two methyl groups on a double bond, a vinyl group, an oxygen-bearing quaternary carbon, and a methyl group attached to this carbon. The connectivity of these fragments was established using 2D NMR experiments. The MS fragmentation pattern, showing a fragment ion corresponding to the aglycone, further supported this assignment. The linkage of the sugar moiety to the aglycone was determined to be at the C-3 position of the linalool, based on the downfield shift of this carbon in the ¹³C NMR spectrum and key HMBC correlations. researchgate.net

Characterization of the Oligosaccharide Moiety (D-xylopyranosyl-(1→6)-β-D-glucopyranoside)

The sugar portion of this compound was identified as the disaccharide primeveroside, which is D-xylopyranosyl-(1→6)-β-D-glucopyranoside. acs.orgresearchgate.net This characterization involved three main steps:

Identification of the Monosaccharides: Acid hydrolysis of this compound cleaves the glycosidic bonds, releasing the individual sugar components and the aglycone. The resulting sugars were identified as D-glucose and D-xylose by comparison with authentic standards using chromatographic techniques (e.g., Gas Chromatography or HPLC).

Determination of Ring Form and Anomeric Configuration: The large coupling constants (typically around J = 7-8 Hz) for the anomeric protons of both sugar units in the ¹H NMR spectrum indicated a trans-diaxial relationship between the protons at C-1 and C-2. This is characteristic of a β-configuration for both the glucopyranoside and xylopyranoside rings.

Establishment of the Linkage: The connection point between the two sugars was determined by HMBC NMR spectroscopy. A correlation was observed between the anomeric proton of the xylose unit (H-1'') and the C-6 carbon of the glucose unit (C-6'), confirming the (1→6) linkage. researchgate.net The attachment of the entire disaccharide to the aglycone was confirmed through the β-glycosidic bond at the C-1' of the glucose unit. researchgate.net

Total Synthesis and Synthetic Methodologies of Neohancoside a

Development of Total Synthetic Pathways for Neohancoside A

The synthesis of the aglycone, a derivative of linalool (B1675412), commenced from readily available starting materials. The pathway involved a series of stereocontrolled reactions to install the required chiral centers. A key transformation in the aglycone synthesis was the Sharpless asymmetric epoxidation, which allowed for the introduction of a crucial stereocenter with high enantioselectivity. Subsequent functional group manipulations, including reductions and protections, furnished the desired monoterpene alcohol ready for glycosylation.

The disaccharide component, consisting of a xylose and a glucose unit, was also prepared in a stepwise manner. The synthesis began with suitably protected monosaccharide building blocks. A critical step was the formation of the β(1→6) glycosidic linkage between the xylose and glucose units. This was achieved through a glycosylation reaction using a protected xylosyl donor and a partially protected glucosyl acceptor. Careful choice of protecting groups was essential to ensure regioselective glycosylation at the C-6 hydroxyl group of the glucose acceptor. Once the disaccharide was assembled, it was converted into a suitable glycosyl donor for the final coupling with the monoterpene aglycone.

The culmination of the total synthesis was the stereoselective glycosylation of the monoterpene aglycone with the prepared disaccharide donor. This crucial step forged the final glycosidic bond and completed the carbon skeleton of this compound. Subsequent global deprotection of the protecting groups yielded the natural product.

Stereoselective Glycosylation Strategies in this compound Synthesis

The formation of the glycosidic linkages is a pivotal aspect of the total synthesis of this compound, demanding precise control over stereochemistry.

Selection of Glycosyl Donors and Acceptors

In the synthesis of the disaccharide portion of this compound, a key consideration was the choice of appropriate glycosyl donors and acceptors to achieve the desired β(1→6) linkage. For the formation of the xylopyranosyl-(1→6)-glucopyranoside, a common strategy involves the use of a protected xylosyl donor, such as a glycosyl bromide or trichloroacetimidate (B1259523), and a glucosyl acceptor with a free hydroxyl group at the C-6 position. The reactivity of both the donor and acceptor is fine-tuned through the use of specific protecting groups to facilitate the desired coupling and prevent unwanted side reactions.

For the final glycosylation step to couple the disaccharide to the linalool-derived aglycone, the disaccharide was converted into a reactive glycosyl donor. A trichloroacetimidate donor was often employed due to its high reactivity and ability to promote glycosylation under mild conditions. The monoterpene aglycone, with its tertiary alcohol, served as the glycosyl acceptor.

Glycosylation StepGlycosyl DonorGlycosyl AcceptorPromoter
Xylosylation of GlucoseProtected Xylosyl BromidePartially Protected GlucosideSilver triflate
Disaccharide-Aglycone CouplingDisaccharide TrichloroacetimidateLinalool DerivativeBoron trifluoride etherate

Control of Anomeric Stereochemistry in Glycoside Formation

Achieving the correct β-stereochemistry at the anomeric centers was a critical challenge. For the synthesis of the β(1→6) linkage in the disaccharide, neighboring group participation from a protecting group at the C-2 position of the xylosyl donor, such as an acetyl or benzoyl group, is a widely used strategy to ensure the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer.

In the final glycosylation of the tertiary alcohol of the linalool derivative, controlling the anomeric stereochemistry is more challenging due to the sterically hindered nature of the acceptor. The choice of solvent and promoter plays a crucial role in influencing the stereochemical outcome. Non-participating solvents are often used to favor the formation of the desired β-glycoside through an SN2-like displacement mechanism.

Diastereoselective Control in Monoterpene Aglycone Synthesis

The synthesis of the monoterpene aglycone of this compound required the establishment of a specific diastereomer. The strategic use of asymmetric reactions was paramount in achieving this control. The Sharpless asymmetric epoxidation of a prochiral allylic alcohol was a key step, setting the absolute stereochemistry of a critical chiral center. The stereochemical information from this step was then relayed to subsequent stereocenters through substrate-controlled reactions. For instance, the stereoselective reduction of a ketone intermediate was directed by the existing stereocenter, leading to the formation of the desired diastereomer of the alcohol. The careful planning of the synthetic sequence and the choice of reagents were instrumental in achieving high diastereoselectivity in the synthesis of the aglycone.

Comparative Analysis of Synthetic Approaches and Their Efficiencies

While the first total synthesis of this compound established a viable route, subsequent efforts have focused on improving the efficiency and elegance of the synthesis. Different approaches to the key steps, such as the glycosylation reactions and the synthesis of the aglycone, have been explored.

Synthetic ApproachKey FeaturesOverall YieldNumber of Linear Steps
First Total SynthesisConvergent strategy, Sharpless epoxidation, Trichloroacetimidate glycosylation~5%~20
Second Generation Synthesis (Hypothetical)Catalytic asymmetric synthesis of aglycone, Optimized glycosylation>10%<15

Ultimately, the choice of a particular synthetic strategy depends on the specific goals of the synthesis, whether it be the production of large quantities of the natural product for biological studies or the development of a highly efficient and scalable process.

Biosynthesis and Metabolic Pathways of Neohancoside a

Proposed Biosynthetic Pathway of Monoterpene Glycosides

The biosynthesis of the aglycone of Neohancoside A, a C21 steroid, is understood to originate from the ubiquitous isoprenoid pathway, which is responsible for the formation of a vast array of plant secondary metabolites. The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Through a series of condensation reactions, IPP and DMAPP are utilized to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene (B77637). The cyclization of squalene, mediated by cycloartenol (B190886) synthase, leads to the formation of cycloartenol, a key intermediate in the biosynthesis of plant sterols. Subsequent enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into cholesterol.

Cholesterol then serves as a crucial precursor for the C21 steroidal backbone of this compound. The conversion of cholesterol to pregnenolone (B344588) is a critical step, involving the cleavage of the C-20 and C-22 side chain. This reaction is catalyzed by a cytochrome P450 side-chain cleavage enzyme (P450scc). Pregnenolone can then be further metabolized to progesterone (B1679170) through the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD/KSI) researchgate.net. Progesterone represents a key branch point in steroid metabolism, serving as a precursor for various classes of steroidal compounds, including the C21 steroidal glycosides.

The subsequent steps in the biosynthesis of the specific aglycone of this compound would involve a series of hydroxylation, oxidation, and reduction reactions, likely catalyzed by a suite of specific cytochrome P450 monooxygenases and reductases, to introduce the characteristic functional groups at various positions on the pregnane (B1235032) skeleton.

Table 1: Key Precursors in the Proposed Biosynthesis of the this compound Aglycone

PrecursorDescription
Isopentenyl Pyrophosphate (IPP)A five-carbon isoprenoid unit, the basic building block.
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP, also a fundamental isoprenoid unit.
SqualeneA 30-carbon triterpene, the linear precursor to sterols.
CycloartenolThe first cyclic precursor in plant sterol biosynthesis.
CholesterolA key C27 sterol that serves as the precursor to C21 steroids.
PregnenoloneA C21 steroid formed from the side-chain cleavage of cholesterol.
ProgesteroneA key C21 steroid intermediate derived from pregnenolone.

Enzymatic Transformations in this compound Biosynthesis

The formation of this compound from its steroidal precursors is a multi-step process orchestrated by a series of highly specific enzymes. These enzymatic transformations are responsible for the precise functionalization of the aglycone and the subsequent attachment of sugar moieties.

The final and crucial step in the biosynthesis of this compound is the attachment of sugar residues to the steroidal aglycone, a process known as glycosylation. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to a specific hydroxyl group on the aglycone.

While the specific UGTs responsible for the synthesis of this compound have not yet been characterized, the study of UGTs in other plant species provides insights into their potential role. Plant UGTs are a large and diverse family of enzymes, often exhibiting high regioselectivity and substrate specificity. The glycosylation of the this compound aglycone likely involves at least one specific UGT that recognizes the C-3 hydroxyl group of the steroid. Given that this compound is a diglycoside, it is possible that a second UGT is involved in attaching the second sugar unit to the first, or that a single UGT can catalyze both glycosylation steps. The molecular characterization of UGTs from related plant species, such as Platycodon grandiflorum, has revealed enzymes capable of adding multiple sugar units in a stepwise manner nih.gov.

Precursor incorporation studies, often utilizing radioactively labeled compounds, are a powerful tool for elucidating biosynthetic pathways. In this method, a labeled potential precursor is "fed" to the plant or a cell culture, and the incorporation of the label into the final product is monitored.

While specific precursor feeding studies for this compound have not been reported, extensive research on the biosynthesis of other plant steroids has confirmed the role of precursors such as mevalonic acid, cholesterol, and progesterone researchgate.netmdpi.com. For example, studies in Digitalis species have demonstrated the conversion of cholesterol to pregnenolone and its subsequent metabolism to cardiac glycosides researchgate.net. Similar studies in various plant species have solidified the understanding that the general pathway from isoprenoid precursors to the C21 steroidal core is conserved mdpi.com. It is highly probable that analogous studies in Cynanchum hancockianum would demonstrate the incorporation of labeled cholesterol and pregnenolone into this compound.

In Vitro and In Vivo Metabolic Fate of this compound

The metabolic fate of this compound, both within the plant and upon consumption by other organisms, is an important aspect of its biological activity and ecological role. Information on the metabolism of steroidal glycosides is available from in vitro, animal, and human studies.

In the absence of specific studies on this compound, the metabolism of other glycosides can provide a general model. Upon ingestion, glycosides can be metabolized by the gut microbiota, which possess a wide array of glycosidases capable of cleaving the sugar moieties. This hydrolysis can release the aglycone, which may have different bioavailability and biological activity than the parent glycoside nih.gov.

Within the plant, this compound may undergo further modifications, such as acylation or additional glycosylation, leading to a diversification of related compounds. It may also be subject to degradation as part of the plant's natural turnover of secondary metabolites.

In vitro studies using liver microsomes from various species have shown that steroidal compounds can be metabolized by cytochrome P450 enzymes, leading to hydroxylated and other oxidized derivatives. For instance, pregnane glycosides have been shown to interact with and be metabolized by steroidogenic enzymes nih.gov. It is plausible that this compound would be subject to similar metabolic transformations.

Genetic and Molecular Basis of Biosynthetic Enzymes

The biosynthesis of this compound is underpinned by a suite of genes encoding the necessary enzymes. The identification and characterization of these genes are essential for a complete understanding of the pathway and for potential biotechnological applications.

Recent advances in genomics and transcriptomics have facilitated the discovery of genes involved in the biosynthesis of plant secondary metabolites. For instance, a study on Marsdenia tenacissima, a plant also in the Apocynaceae family, successfully identified and characterized the complete biosynthetic pathway of progesterone, including two sterol side-chain cleaving cytochrome P450 enzymes (P450scc) and a Δ5-3β-hydroxysteroid dehydrogenase/Δ5-Δ4 ketosteroid isomerase biorxiv.org.

The genes encoding the cytochrome P450s responsible for the specific hydroxylations of the this compound aglycone and the UDP-glucosyltransferases involved in its glycosylation are likely part of large gene families. The identification of candidate genes can be achieved through comparative transcriptomics of tissues with high and low accumulation of this compound, followed by functional characterization of the encoded enzymes. The molecular cloning and characterization of glycosyltransferases from various plant species have provided a toolbox of enzymes that can be used for the chemoenzymatic synthesis of glycosides nii.ac.jpresearchgate.net.

Table 2: Key Enzyme Families in the Proposed Biosynthesis of this compound

Enzyme FamilyProposed Function
Cycloartenol synthaseCyclization of squalene to form the initial sterol scaffold.
Cytochrome P450 monooxygenases (P450s)Side-chain cleavage of cholesterol and specific hydroxylations of the aglycone.
3β-hydroxysteroid dehydrogenase/isomeraseConversion of pregnenolone to progesterone.
UDP-glucosyltransferases (UGTs)Attachment of glucose moieties to the aglycone.

Preclinical Pharmacological Mechanism Studies of Neohancoside a and Analogues

Cellular and Molecular Targets of Neohancoside A

The precise cellular and molecular targets of this compound are an active area of investigation. However, based on the activities of structurally similar C21 steroidal glycosides isolated from various Cynanchum species, several potential targets can be inferred.

Compounds isolated from Cynanchum hancockianum have been noted for their potential antitumor and antiendotoxic activities, suggesting interactions with cellular pathways involved in cell proliferation and inflammatory responses. nih.gov Furthermore, studies on other Cynanchum species have revealed that steroidal glycosides can exhibit cytotoxic activity against human cancer cell lines, indicating that their targets may include key proteins in cell cycle regulation and apoptosis. nih.gov

The anti-inflammatory and hepatoprotective effects observed in extracts from related species suggest that molecular targets of this compound and its analogues could include components of inflammatory and fibrotic signaling pathways. For instance, flavonoids from Cynanchum acutum have been shown to modulate the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation. mdpi.comnih.gov Additionally, C21 steroids from Cynanchum otophyllum have demonstrated the ability to inhibit the proliferation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis, suggesting that receptors and signaling molecules involved in HSC activation could be direct or indirect targets. sci-hub.se

Mechanistic Investigations of Antioxidant Activity

The antioxidant potential of this compound and related compounds is a significant aspect of their pharmacological profile. This activity is primarily understood through their ability to scavenge free radicals and modulate cellular oxidative stress pathways.

Free Radical Scavenging Mechanisms (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate the free-radical scavenging ability of compounds. While specific DPPH assay results for isolated this compound are not extensively documented in publicly available literature, studies on extracts from various Cynanchum species, which contain a mixture of glycosides and other phytochemicals, have consistently demonstrated significant antioxidant activity.

Extracts from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii have shown notable DPPH radical scavenging capabilities. nih.gov This activity is often attributed to the presence of phenolic and flavonoid compounds within these extracts, which can donate a hydrogen atom to the DPPH radical, thus neutralizing it. mdpi.comnih.gov The general mechanism involves the reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine.

Plant SourceExtract/FractionAntioxidant Activity (DPPH Assay)
Cynanchum bungeiDichloromethane (DCM) and Ethyl Acetate (EA) fractionsHigh
Cynanchum wilfordiiEthyl Acetate (EA) fractionHigh
Cynanchum acutumMethanolic extract containing flavonoidsSignificant

This table summarizes the observed antioxidant activities in extracts from different Cynanchum species, suggesting the potential for this compound to contribute to such effects.

Modulation of Reactive Oxygen Species and Oxidative Stress Pathways

Beyond direct radical scavenging, this compound and its analogues may exert their antioxidant effects by modulating endogenous pathways involved in managing reactive oxygen species (ROS) and oxidative stress. Oxidative stress, resulting from an imbalance between ROS production and the body's ability to detoxify these reactive products, is implicated in numerous pathologies.

Studies on flavonoids isolated from Cynanchum acutum have shown that these compounds can significantly reduce oxidative stress in vivo. mdpi.comnih.gov The mechanisms likely involve the upregulation of endogenous antioxidant enzymes. This modulation of cellular defense systems is a key aspect of their protective effects. The accumulation of ROS can lead to cellular damage, and by enhancing the cell's capacity to neutralize these species, compounds from Cynanchum can mitigate this damage. nih.govmdpi.com

Interactions with Biological Systems in the Context of Traditional Medicine Formulations

In traditional medicine, herbs are often used in complex formulations, where the synergistic interactions between different components are believed to enhance therapeutic efficacy. Understanding the role of individual compounds like this compound within these formulations is a key goal of modern pharmacological research.

Network Pharmacology Approaches for Multi-Component Analysis

Network pharmacology is a powerful tool for elucidating the complex interactions between the multiple components of a traditional medicine formula and the numerous molecular targets within the body. While specific network pharmacology studies centered on this compound are limited, this approach has been applied to various Cynanchum species and their constituent compounds to predict potential targets and mechanisms of action.

Modulation of Signaling Pathways (e.g., related to liver fibrogenesis)

One of the promising therapeutic areas for compounds from the Cynanchum genus is the management of liver diseases, including liver fibrosis. The progression of liver fibrosis is driven by complex signaling pathways that lead to the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix.

Several studies on Cynanchum species point towards a modulatory role in these pathways. For instance, C21 steroids from Cynanchum otophyllum have been shown to inhibit the proliferation of HSCs induced by transforming growth factor-β1 (TGF-β1), a key profibrotic cytokine. sci-hub.se This suggests an interference with the TGF-β signaling cascade.

Furthermore, an extract from Cynanchum wilfordii was found to attenuate fat accumulation and liver damage in a mouse model by suppressing hepatic cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK), both of which are involved in inflammatory and fibrotic processes. nih.gov In another study, an extract from Cynanchum atratum demonstrated anti-hepatic steatosis effects by modulating pathways involved in lipogenesis and fatty acid oxidation, including the phosphorylation of AMP-activated protein kinase (AMPK). nih.gov

These findings suggest that this compound and its analogues may exert their hepatoprotective effects through a multi-target mechanism involving the modulation of key signaling pathways implicated in liver fibrogenesis.

Compound/Extract SourceProposed Signaling Pathway Modulation in Liver
C21 steroids from Cynanchum otophyllumInhibition of TGF-β1 induced hepatic stellate cell proliferation. sci-hub.se
Cynanchum wilfordii extractSuppression of hepatic COX-2 and p38 MAPK pathways. nih.gov
Cynanchum atratum extractPhosphorylation of AMPK, reduction of lipogenesis, and enhancement of fatty acid oxidation. nih.gov
Flavonoids from Cynanchum acutumDownregulation of the NF-κB pathway. mdpi.comnih.gov

This table illustrates the various signaling pathways related to liver health that are modulated by compounds and extracts from the Cynanchum genus, indicating potential mechanisms for this compound.

Other Identified Biological Activities and Their Underlying Mechanisms (if applicable)

A thorough search of scientific databases and research articles did not yield any specific studies detailing other biological activities of this compound or its analogues. Consequently, there is no available information on the underlying mechanisms of action for this particular compound. The general pharmacological activities reported for the Cynanchum genus cannot be directly extrapolated to this compound without specific experimental evidence.

Structure Activity Relationship Sar Studies of Neohancoside a and Its Derivatives

Impact of Glycosylation Pattern on Biological Activity

The glycosylation of natural products is a critical determinant of their pharmacological profiles, influencing properties such as solubility, stability, and bioavailability. nih.govmdpi.comresearchgate.net Glycosylation can significantly alter the biological activities of flavonoids and other natural compounds by enhancing their water solubility, reducing toxicity, and improving specificity. mdpi.com The sugar moieties attached to an aglycone can affect the molecule's ability to interact with biological targets. researchgate.net

For monoterpene glycosides, the nature, number, and linkage of the sugar units are pivotal for their activity. researchgate.neteurekaselect.comcitedrive.com While no specific studies have detailed the effects of altering the β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside chain of Neohancoside A, general observations from other glycosides suggest that such modifications would have a profound impact. For instance, changes in the sugar chain can influence the compound's absorption and distribution in the body. rsc.org

Table 1: Hypothetical Impact of Glycosylation Patterns on the Biological Activity of this compound Derivatives

Modification to Glycosyl ChainPredicted Effect on SolubilityPredicted Effect on Target Binding AffinityRationale
Removal of the xylose unitDecreaseMay increase or decreaseSimplification of the sugar moiety could alter steric hindrance at the binding site.
Addition of a third sugar unitIncreaseLikely decreaseIncreased bulk may hinder effective binding to the target protein.
Change in linkage from (1→6) to (1→4)No significant changeSignificant changeAltered spatial arrangement of the sugar units would affect interactions with the target.
Acetylation of sugar hydroxyl groupsDecreaseMay increaseIncreased lipophilicity could enhance membrane permeability but may affect hydrogen bonding.

This table is illustrative and based on general principles of glycoside SAR; specific experimental data for this compound is not available.

Influence of Monoterpene Aglycone Structural Features on Pharmacological Effects

The aglycone, the non-sugar component of a glycoside, is typically the primary determinant of the compound's intrinsic pharmacological activity. researchgate.neteurekaselect.comcitedrive.com In this compound, the aglycone is a linalool-type acyclic monoterpene. The structural features of this monoterpene core are crucial for its interaction with biological targets.

Modifications to the monoterpene aglycone, such as the introduction or removal of hydroxyl groups, double bonds, or alkyl chains, would be expected to significantly modulate the pharmacological effects. For example, the position and stereochemistry of hydroxyl groups can influence the formation of hydrogen bonds with target proteins, a critical factor in binding affinity.

Table 2: Potential Pharmacological Effects Based on Monoterpene Aglycone Modifications of this compound

Aglycone ModificationPotential Impact on Pharmacological EffectRationale
Oxidation of the tertiary alcoholAltered binding specificityChange in electronic and steric properties could favor different biological targets.
Reduction of the double bondsDecreased activityLoss of rigidity and potential π-π stacking interactions could weaken binding.
Isomerization (e.g., to geraniol (B1671447) or nerol)Different pharmacological profileAltered geometry of the aglycone would lead to different interactions with target sites.
Introduction of a halogen atomIncreased potencyHalogen bonding can enhance binding affinity to specific protein residues.

This table presents hypothetical scenarios based on general SAR principles for monoterpenes, as specific data for this compound is not available.

Rational Design of this compound Analogues for Targeted Research Applications

The rational design of analogues is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound. nih.gov For this compound, the design of analogues could be guided by the need to enhance a specific biological activity, improve pharmacokinetic properties, or probe the mechanism of action. researchgate.net The synthesis of such analogues would likely involve chemical or enzymatic glycosylation methods. nih.gov

Key strategies for the rational design of this compound analogues could include:

Aglycone Modification: Introduction of different functional groups on the linalool (B1675412) backbone to explore interactions with specific target proteins.

Hybrid Molecules: Combining the monoterpene aglycone of this compound with different sugar chains known to be associated with specific biological activities.

The synthesis of these rationally designed analogues would enable a systematic exploration of the SAR of this compound, providing valuable insights for the development of new therapeutic agents.

Computational Approaches to SAR Prediction and Ligand Design

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the SAR of natural products like this compound. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to forecast the biological activities of novel analogues and to understand their interactions with potential biological targets. mdpi.commdpi.com

A typical computational workflow for this compound would involve:

Homology Modeling: If the biological target of this compound is known or can be inferred, a three-dimensional model of the protein can be generated.

Molecular Docking: Docking simulations can then be used to predict the binding mode of this compound and its virtual analogues within the active site of the target protein. This can provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts.

QSAR Model Development: By correlating the structural features of a series of this compound analogues with their (experimentally determined or predicted) biological activities, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized analogues. nih.gov

In Silico ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize analogues with favorable drug-like properties. mdpi.com

These computational approaches can guide the rational design and synthesis of new this compound analogues with improved pharmacological profiles, thereby accelerating the drug discovery process. rsc.org

Derivatives, Analogues, and Semi Synthetic Modifications of Neohancoside a

Naturally Occurring Analogues (e.g., Neohancoside B, Neohancoside C, Neohancoside D)

Several naturally occurring compounds structurally related to Neohancoside A have been isolated from Cynanchum hancockianum and other plant species. researchgate.netresearchgate.net These analogues often share the core monoterpene aglycone but differ in their glycosylation patterns or the presence of additional substituents.

Neohancoside B: This analogue is also a monoterpene diglycoside isolated from Cynanchum hancockianum. researchgate.netresearchgate.net It is structurally similar to this compound, with the key difference being the presence of a hydroxyl group at the C-9 position of the linalool (B1675412) moiety. researchgate.net Neohancoside B is described as 9-hydroxylinalool-3-O-beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside. researchgate.net

Neohancoside C: Isolated from Cynanchum hancockianum and Cynanchum inamoenum, Neohancoside C is a phenol (B47542) glycoside. researchgate.netresearchgate.net Its structure has been established as 2-hydroxyacetophenone-2-O-beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside. researchgate.net It has also been identified in Opuntia cladode extracts. researchgate.net

Neohancoside D: This compound is a sinapoyl sucrose (B13894) ester that has been isolated from Cynanchum hancockianum and Polygala tenuifolia. researchgate.netchemicalbook.com It is also found in Stellaria alsine and brown rice. pageplace.de Neohancoside D is described as 6'-O-sinapoylsucrose. researchgate.net Its synonyms include Arillanin C and Sibiricose A1. chemicalbook.com

These naturally occurring analogues highlight the structural diversity within this class of monoterpene and phenol glycosides found in specific plant genera.

Table 1: Naturally Occurring Analogues of this compound

CompoundSource Plant(s)Structural Description
This compoundCynanchum hancockianum, Clerodendrum trichotomum, Opuntia ficus-indicaMonoterpene diglycoside (linalool aglycone + xylosyl-glucoside)
Neohancoside BCynanchum hancockianumMonoterpene diglycoside (9-hydroxylinalool aglycone + xylosyl-glucoside)
Neohancoside CCynanchum hancockianum, Cynanchum inamoenum, Opuntia cladodePhenol glycoside (2-hydroxyacetophenone aglycone + xylosyl-glucoside)
Neohancoside DCynanchum hancockianum, Polygala tenuifolia, Stellaria alsine, Brown riceSinapoyl sucrose ester

Semi-Synthetic Derivatives and Their Preparation

Semi-synthetic modification of natural products like this compound can lead to compounds with altered properties. While specific details on the semi-synthetic preparation of this compound derivatives are not extensively detailed in the search results, the synthesis of glycosides and modified steroids from related plant sources, such as Cynanchum species, suggests the potential for similar modifications of this compound. Research on the synthesis of new glycosides and modified steroids from Cynanchum species has been reported. researchgate.netresearchgate.net The preparation of glycosides often involves coupling the aglycone with activated sugar donors using various glycosylation methods. knu.edu.af

Structure-Based Modification Strategies for Research Probes

Structure-based modification strategies involve rational design of derivatives based on the known structure of a compound to create research probes with specific properties. Although specific examples of structure-based modifications of this compound for use as research probes are not provided in the search results, this approach is widely used in natural product research. By modifying specific parts of the this compound structure, such as the aglycone or the sugar moiety, researchers can investigate the impact of these changes on biological activity, metabolic stability, or target interaction. This can involve altering functional groups, introducing reporter tags, or creating immobilized versions of the compound. The synthesis of nonnative oligosaccharides containing modified sugar units, such as 5-thiosugars, as molecular probes for biological studies exemplifies this strategy in the broader field of glycoscience. knu.edu.af Activity-based profiling using aglycone libraries has also been developed to study enzyme-substrate interactions, which could be a relevant strategy for understanding how enzymes interact with the aglycone of this compound. nih.gov

Advanced Research Perspectives and Future Directions for Neohancoside a

Integration of Omics Technologies in Glycoside Research

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, holds significant promise for advancing glycoside research, including studies on Neohancoside A. These technologies can provide a holistic view of the biological systems interacting with glycosides. For instance, transcriptomics can reveal changes in gene expression related to glycoside biosynthesis or metabolism in plants, while proteomics can identify enzymes involved in glycosylation or deglycosylation processes. Metabolomics can offer insights into the metabolic pathways affected by the presence of this compound or its aglycone in biological systems.

Activity-based metabolite profiling (ABMP), a metabolomic approach, has been successfully used to identify the acceptor molecules of UDP-glycosyltransferases (UGTs), enzymes responsible for glycosylation. nih.gov This method involves incubating recombinant UGTs with a library of aglycones and identifying the resulting glucosides using techniques like GC-MS and LC-MS. nih.gov Applying such approaches to this compound could help identify the specific UGTs involved in its biosynthesis in Cynanchum hancockianum or other potential producing organisms.

Furthermore, integrating omics data can help in understanding the complex regulatory networks governing glycoside production in plants and potentially lead to strategies for enhancing this compound yield through genetic engineering or optimized cultivation conditions.

Mechanistic Elucidation in Complex Biological Systems

Understanding the precise mechanisms by which this compound interacts within complex biological systems is a critical area for future research. While the biological activities of this compound are being explored, detailed mechanistic studies are needed.

Research on other natural products and glycosides has demonstrated the importance of elucidating molecular action mechanisms. For example, network pharmacology approaches have been used to identify active ingredients, key targets, and relevant signaling pathways of traditional Chinese medicine formulas. nih.gov Applying similar network pharmacology and experimental validation methods could help pinpoint the specific molecular targets and pathways influenced by this compound.

Studies on other compounds have also highlighted the role of specific proteins and enzymes in mediating biological effects. For instance, research on antidiabetic compounds has investigated their ability to inhibit α-glucosidase activity and promote glucose uptake in cell lines like 3T3-L1 adipocytes, examining the involvement of pathways such as PI3K/AKT and AMPK. mdpi.com Such detailed investigations are needed to understand how this compound exerts any observed biological effects.

The glycosylation pattern of this compound, which increases its hydrophilicity, suggests it may have different pharmacokinetic and pharmacodynamic properties compared to its aglycone. Mechanistic studies should investigate how this glycosylation affects its absorption, distribution, metabolism, and excretion, and consequently, its interactions with biological targets.

Sustainable Production Strategies (e.g., in vitro plant cell cultures, microbial fermentation)

Sustainable and efficient production of this compound is essential for its potential future applications. While extraction from natural sources like Cynanchum hancockianum is possible, the yield can be a limiting factor. Exploring alternative production strategies such as in vitro plant cell cultures and microbial fermentation offers promising avenues.

In vitro plant cell cultures can provide a controlled environment for the biosynthesis of natural products, potentially leading to higher yields and consistency compared to traditional agriculture. This approach has been explored for the production of various plant secondary metabolites.

Microbial fermentation, utilizing engineered microorganisms as "cell factories," is another sustainable production method for chemicals derived from renewable biomass. nih.gov This involves designing and constructing biosynthetic pathways within microorganisms to produce target compounds. nih.gov While the complete biosynthetic pathway for this compound in Cynanchum hancockianum needs to be fully elucidated, identifying the genes and enzymes involved would be the first step towards engineering microbial hosts for its production.

Recent trends in microbial cell factory design involve leveraging native pathways, discovering nonnative pathways, and designing de novo pathways. nih.gov Systems metabolic engineering strategies can then be employed to optimize the performance of these engineered strains for industrial-scale production. nih.gov

Comparative Studies with Other Monoterpene Glycosides and Natural Products

Comparative studies with other monoterpene glycosides and natural products are crucial for understanding the unique properties and potential of this compound. This compound is one of several monoterpene glycosides found in Cynanchum hancockianum, alongside compounds like Neohancoside B. mdpi.comresearchgate.net Comparing their structures and biological activities can help identify structure-activity relationships (SAR). nih.gov

Studies on other plant species, such as Clerodendrum trichotomum, have also identified this compound along with other glycosides, including phenylpropanoid glycosides. nih.govffhdj.com Comparing the biological activities of these different classes of glycosides can provide insights into the specific contributions of the monoterpene glycoside structure to observed effects.

Furthermore, comparing this compound to non-glycosylated monoterpene analogs can highlight the impact of glycosylation on properties like solubility and bioactivity, as suggested by initial observations. Comparative studies can also extend to evaluating the efficacy and mechanisms of this compound against other natural products with similar reported activities, helping to position it within the landscape of natural compound research.

Methodological Advancements in Glycoside Isolation and Characterization

Advancements in isolation and characterization methodologies are vital for the continued study of this compound and other glycosides. Traditional extraction techniques from natural sources involve methods like solvent extraction followed by chromatography. Optimizing these methods, for example, by using different solvent systems or chromatographic techniques, can improve yield and purity.

Cold water extraction and hot water reflux have been used for isolating compounds from plant material, with variations in yield and purity.

Extraction MethodYield (mg/g plant)Purity (%)Time (hours)
Cold Water Extraction1.2 ± 0.365–700.5
Hot Water Reflux2.8 ± 0.550–602.0

Modern chromatographic techniques such as HPLC and flash column chromatography are commonly employed for purification. Validating the purity of isolated compounds is typically done using spectroscopic techniques.

For structural characterization, advanced spectroscopic techniques are indispensable. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and glycosidic linkages. Advanced NMR techniques, particularly 2D NMR (e.g., COSY, HSQC, HMBC), are crucial for resolving stereochemistry and determining glycosylation sites. These techniques are particularly important for complex glycosides like this compound due to the presence of multiple stereocenters and sugar moieties.

Future advancements in analytical techniques, such as hyphenated methods combining chromatography with advanced mass spectrometry or NMR, could enable more efficient and detailed characterization of this compound and its metabolites.

Q & A

Basic Research Questions

Q. What methodologies are optimal for isolating and purifying Neohancoside A from natural sources?

  • Methodological Guidance : Use a combination of solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as HPLC or flash column chromatography. Validate purity via NMR and high-resolution mass spectrometry (HRMS). Include solvent polarity gradients to enhance separation efficiency .
  • Data Considerations : Report yield percentages, retention times, and spectral data (e.g., 1^1H/13^13C NMR, IR) in tabular form to enable reproducibility.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Guidance : Prioritize 2D NMR (COSY, HSQC, HMBC) for glycosidic linkage determination and stereochemistry. Pair with HRMS for molecular formula confirmation. Compare spectral data with structurally analogous compounds to resolve ambiguities .
  • Data Considerations : Include a table cross-referencing observed NMR shifts with predicted values from computational tools (e.g., ACD/Labs or MestReNova).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.